An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethenyl-1,2,3-trifluorobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethenyl-1,2,3-trifluorobenzene
This guide provides a comprehensive overview of the synthesis and detailed characterization of 5-Ethenyl-1,2,3-trifluorobenzene, a fluorinated aromatic compound of interest to researchers and professionals in drug development and materials science. The strategic introduction of a vinyl group onto a trifluorinated benzene core offers a versatile scaffold for further chemical modifications, making this compound a valuable building block in organic synthesis.
Introduction
Fluorinated organic molecules play a pivotal role in modern chemistry, particularly in the life sciences and materials science. The unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make them indispensable in the design of novel pharmaceuticals and functional materials. 5-Ethenyl-1,2,3-trifluorobenzene is a prime example of a fluorinated building block, combining the electronic effects of a trifluorinated ring with the reactive potential of a vinyl group. This guide will detail a robust synthetic pathway to this compound and a thorough characterization protocol to ensure its structural integrity.
Part 1: Synthetic Strategy and Experimental Protocol
The synthesis of 5-Ethenyl-1,2,3-trifluorobenzene is not directly reported in the literature, necessitating a rational design of a synthetic route. A logical and efficient approach involves a two-step sequence starting from the commercially available 1,2,3-trifluorobenzene: bromination followed by a palladium-catalyzed cross-coupling reaction to introduce the ethenyl group.
Overall Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Ethenyl-1,2,3-trifluorobenzene.
Step 1: Synthesis of 5-Bromo-1,2,3-trifluorobenzene
The initial step involves the electrophilic bromination of 1,2,3-trifluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing. However, due to steric hindrance at the positions ortho to two fluorine atoms, the bromination is expected to occur at the C5 position, which is para to one fluorine and meta to the other two.
Experimental Protocol:
-
To a stirred solution of 1,2,3-trifluorobenzene (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add iron(III) bromide (0.1 eq) as a Lewis acid catalyst.
-
Slowly add bromine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-1,2,3-trifluorobenzene.
Step 2: Synthesis of 5-Ethenyl-1,2,3-trifluorobenzene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] In this step, the synthesized 5-Bromo-1,2,3-trifluorobenzene is coupled with a vinylboron species to introduce the ethenyl group. Potassium vinyltrifluoroborate is an excellent choice as it is a stable, crystalline solid that is easy to handle.[3]
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
In a Schlenk flask, combine 5-Bromo-1,2,3-trifluorobenzene (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Ethenyl-1,2,3-trifluorobenzene.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Ethenyl-1,2,3-trifluorobenzene. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are required.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the vinyl protons and the aromatic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Vinyl-H (geminal) | 5.3 - 5.5 | dd | J(cis) = ~11, J(gem) = ~1.5 |
| Vinyl-H (cis) | 5.7 - 5.9 | dd | J(trans) = ~17.5, J(cis) = ~11 |
| Vinyl-H (trans) | 6.6 - 6.8 | dd | J(trans) = ~17.5, J(gem) = ~1.5 |
| Aromatic-H | 7.0 - 7.3 | m |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the substitution pattern of the fluorinated benzene ring.[4][5] The spectrum is expected to show two signals due to the symmetry of the molecule.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | | F-1, F-3 | -135 to -145 | m | | F-2 | -160 to -170 | t |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 120 |
| Vinyl CH₂ | 115 - 125 |
| Aromatic C-F | 145 - 155 (with C-F coupling) |
| Aromatic C-Vinyl | 130 - 140 |
| Vinyl CH | 135 - 145 |
NMR Data Acquisition Protocol:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
For ¹⁹F NMR, use a standard pulse sequence with proton decoupling.[6][7]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 5-Ethenyl-1,2,3-trifluorobenzene is expected to show characteristic absorption bands for the C-F, C=C (aromatic and vinyl), and C-H bonds.[8][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| Vinyl C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1500 - 1600 |
| Vinyl C=C stretch | 1620 - 1640 |
| C-F stretch | 1100 - 1350 |
| C-H out-of-plane bend (vinyl) | 910 and 990 |
IR Spectrum Acquisition Protocol:
-
Acquire the IR spectrum using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.[10][11][12]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of C₈H₅F₃ (162.12 g/mol ).
-
Major Fragments: Fragmentation may involve the loss of a fluorine atom, a hydrogen atom, or the vinyl group. The presence of the trifluorophenyl cation would be a characteristic fragment.
Mass Spectrum Acquisition Protocol:
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Use electron ionization (EI) to generate the mass spectrum.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.[13][14]
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15][16]
Conclusion
This technical guide outlines a feasible and robust synthetic route for the preparation of 5-Ethenyl-1,2,3-trifluorobenzene, a valuable fluorinated building block. The proposed two-step synthesis, involving bromination and a subsequent Suzuki-Miyaura cross-coupling, is based on well-established and reliable organic transformations.[2][17] Furthermore, the comprehensive characterization protocol, employing a suite of modern spectroscopic techniques, provides a clear framework for the unambiguous identification and purity assessment of the target compound. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel fluorinated molecules.
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